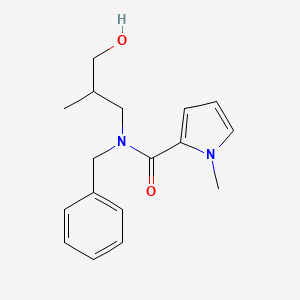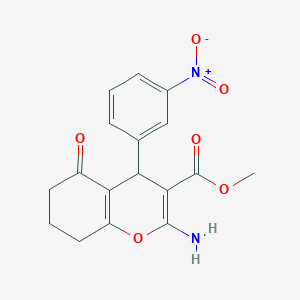![molecular formula C16H15IO5 B4069262 4-{[4-(hydroxymethyl)-2-iodo-6-methoxyphenoxy]methyl}benzoic acid](/img/structure/B4069262.png)
4-{[4-(hydroxymethyl)-2-iodo-6-methoxyphenoxy]methyl}benzoic acid
Overview
Description
4-{[4-(hydroxymethyl)-2-iodo-6-methoxyphenoxy]methyl}benzoic acid, also known as IW-1973, is a novel selective and potent inhibitor of soluble epoxide hydrolase (sEH). sEH is an enzyme that metabolizes epoxyeicosatrienoic acids (EETs), which are important signaling molecules that regulate blood pressure, inflammation, and other physiological processes. Inhibition of sEH has been shown to have beneficial effects in various disease models, including hypertension, diabetes, and cardiovascular disease.
Mechanism of Action
4-{[4-(hydroxymethyl)-2-iodo-6-methoxyphenoxy]methyl}benzoic acid inhibits sEH, which is responsible for the metabolism of EETs. EETs are important signaling molecules that regulate blood pressure, inflammation, and other physiological processes. Inhibition of sEH by 4-{[4-(hydroxymethyl)-2-iodo-6-methoxyphenoxy]methyl}benzoic acid leads to an increase in EET levels, which has been shown to have beneficial effects in various disease models. The exact mechanism by which EETs exert their effects is not fully understood, but it is thought to involve activation of various signaling pathways.
Biochemical and Physiological Effects:
In addition to its effects on blood pressure, glucose tolerance, and plaque formation, 4-{[4-(hydroxymethyl)-2-iodo-6-methoxyphenoxy]methyl}benzoic acid has also been shown to have other biochemical and physiological effects. In a rat model of acute lung injury, 4-{[4-(hydroxymethyl)-2-iodo-6-methoxyphenoxy]methyl}benzoic acid was shown to reduce inflammation and improve lung function. In a mouse model of acute kidney injury, 4-{[4-(hydroxymethyl)-2-iodo-6-methoxyphenoxy]methyl}benzoic acid was shown to reduce kidney damage and improve kidney function. These studies suggest that 4-{[4-(hydroxymethyl)-2-iodo-6-methoxyphenoxy]methyl}benzoic acid has potential therapeutic benefits in various disease states beyond hypertension, diabetes, and cardiovascular disease.
Advantages and Limitations for Lab Experiments
One advantage of 4-{[4-(hydroxymethyl)-2-iodo-6-methoxyphenoxy]methyl}benzoic acid is its selectivity for sEH, which reduces the likelihood of off-target effects. Another advantage is its potency, which allows for lower doses to be used in experiments. However, one limitation is its relatively short half-life, which requires frequent dosing in animal studies. Another limitation is its poor solubility in water, which can complicate dosing and formulation.
Future Directions
There are several future directions for research on 4-{[4-(hydroxymethyl)-2-iodo-6-methoxyphenoxy]methyl}benzoic acid. One direction is to further investigate its therapeutic potential in various disease models. Another direction is to develop more potent and selective sEH inhibitors based on the structure of 4-{[4-(hydroxymethyl)-2-iodo-6-methoxyphenoxy]methyl}benzoic acid. Additionally, the exact mechanism by which EETs exert their effects needs to be further elucidated to fully understand the potential therapeutic benefits of sEH inhibition. Finally, the development of more efficient dosing and formulation strategies for 4-{[4-(hydroxymethyl)-2-iodo-6-methoxyphenoxy]methyl}benzoic acid would facilitate its translation to clinical use.
Scientific Research Applications
4-{[4-(hydroxymethyl)-2-iodo-6-methoxyphenoxy]methyl}benzoic acid has been extensively studied in various disease models, including hypertension, diabetes, and cardiovascular disease. In a rat model of hypertension, 4-{[4-(hydroxymethyl)-2-iodo-6-methoxyphenoxy]methyl}benzoic acid was shown to lower blood pressure and improve vascular function. In a mouse model of diabetes, 4-{[4-(hydroxymethyl)-2-iodo-6-methoxyphenoxy]methyl}benzoic acid was shown to improve glucose tolerance and insulin sensitivity. In a mouse model of atherosclerosis, 4-{[4-(hydroxymethyl)-2-iodo-6-methoxyphenoxy]methyl}benzoic acid was shown to reduce plaque formation and improve vascular function. These studies suggest that inhibition of sEH by 4-{[4-(hydroxymethyl)-2-iodo-6-methoxyphenoxy]methyl}benzoic acid has potential therapeutic benefits in various disease states.
properties
IUPAC Name |
4-[[4-(hydroxymethyl)-2-iodo-6-methoxyphenoxy]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15IO5/c1-21-14-7-11(8-18)6-13(17)15(14)22-9-10-2-4-12(5-3-10)16(19)20/h2-7,18H,8-9H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCJOXWLFYYGCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CO)I)OCC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15IO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[4-(Hydroxymethyl)-2-iodo-6-methoxyphenoxy]methyl}benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-dichloro-N-[1-(4-ethyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]benzamide](/img/structure/B4069179.png)

![2-{[3-(4-chlorophenoxy)-2-hydroxypropyl]thio}-4,6-dimethylnicotinonitrile](/img/structure/B4069193.png)
![2-({3-[(4-tert-butylphenyl)sulfonyl]-2-hydroxypropyl}thio)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B4069197.png)

![methyl 2-amino-4-{2-[(2-cyanobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B4069202.png)
![4-{[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}thiomorpholine](/img/structure/B4069204.png)
![2-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4069209.png)
acetate](/img/structure/B4069215.png)
![4-[4-(4-chlorophenyl)-5-(ethylthio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4069234.png)
![N-ethyl-1-methyl-3-phenyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B4069259.png)
![2-{[5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-5-nitropyridine](/img/structure/B4069264.png)
![dimethyl 3-methyl-5-{[(2-methyl-1-piperidinyl)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B4069270.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4069278.png)